6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate
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Overview
Description
6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is particularly significant due to its role in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Preparation Methods
The synthesis of 6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate involves multiple steps, typically starting with the selective acetylation of maltotriose. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. Industrial production methods may involve large-scale acetylation reactors and purification steps to ensure high purity and yield .
Chemical Reactions Analysis
6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate has broad applications in various fields:
Chemistry: Used as a reagent in carbohydrate chemistry for studying glycan structures and functions.
Biology: Plays a role in understanding protein-glycan interactions and glycan-mediated biological processes.
Industry: Utilized in the food and pharmaceutical industries as an excipient and stabilizer
Mechanism of Action
The mechanism of action of 6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate involves its interaction with glycan-binding proteins and enzymes. It can inhibit or modulate the activity of these proteins, affecting glycan synthesis and degradation pathways. The molecular targets include glycosyltransferases and glycosidases, which are crucial for glycan metabolism .
Comparison with Similar Compounds
Similar compounds to 6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate include other maltodextrin derivatives such as:
- 6-alpha-D-Glucopyranosylmaltose Tetradecaacetate
- 6-alpha-D-Glucopyranosylmaltotetraose Tetradecaacetate These compounds share similar structural features but differ in the number of glucose units and acetylation patterns. The uniqueness of this compound lies in its specific glycan structure, which provides distinct biochemical properties and applications .
Properties
IUPAC Name |
[(3R,4S,5S,6S)-4,5-diacetyloxy-6-[[(3R,4S,5S,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methoxy]-3-[(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-[[(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H70O35/c1-19(53)67-15-33-37(71-21(3)55)41(74-24(6)58)45(78-28(10)62)49(83-33)70-18-36-39(73-23(5)57)43(76-26(8)60)48(81-31(13)65)52(86-36)87-40-34(16-68-20(2)54)84-50(46(79-29(11)63)44(40)77-27(9)61)69-17-35-38(72-22(4)56)42(75-25(7)59)47(80-30(12)64)51(85-35)82-32(14)66/h33-52H,15-18H2,1-14H3/t33?,34?,35?,36?,37-,38-,39-,40-,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVLKKJDWODWQH-FCFXXJCVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1[C@H]([C@@H]([C@@H]([C@H](O1)OCC2[C@H]([C@@H]([C@@H]([C@@H](O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]3[C@H]([C@H]([C@@H](C(O3)CO[C@@H]4[C@H]([C@H]([C@@H](C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H70O35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1255.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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